Cas no 114873-01-7 ((2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid)
(2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid Chemical and Physical Properties
Names and Identifiers
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- Boc-3-fluoro-L-phenylalanine
- RARECHEM BK PT 0026
- (S)-2-TERT-BUTOXYCARBONYLAMINO-3-(3-FLUORO-PHENYL)-PROPIONIC ACID
- (S)-N-BOC-3-FLUOROPHENYLALANINE
- N-TERT-BUTOXYCARBONYL-3-FLUOROPHENYL-L-ALANINE
- N-ALPHA-TERT-BUTYLOXYCARBONYL-3-FLUORO-L-PHENYLALANINE
- N-ALPHA-T-BUTYLOXYCARBONYL-L-3-FLUOROPHENYLALANINE
- N-ALPHA-T-BUTOXYCARBONYL-3-FLUORO-L-PHENYLALANINE
- L-3-FLUOROPHENYLALANINE, BOC PROTECTED
- Boc-Phe(3-F)-OH
- N-Boc-3-fluoro-L-phenylalanine
- N-(tert-Butoxycarbonyl)-3-fluoro-L-phenylalanine
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid
- Boc-L-3-Fluorophe
- Boc-L-3-Fluorophenylalanine
- Boc-L-Phe(3-F)-OH
- (S)-N-(tert-Butoxycarbonyl)-3-fluorophenylalanine
- Boc-L-3-F-Phe
- (S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid
- BOC-PHE(M-F)-OH
- BOC-3-FLUORO-L-PHE
- BOC-M-FLUORO-PHE-OH
- Boc-m-fluoro-L-Phe-OH
- BOC-L-3-FLUOROPHENYLALA
- C-L-3-FLUOROPHENYLALANINE
- PD196110
- (2S)-3-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid
- AC-16788
- AM83339
- BOC-3-F-Phe-OH
- L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3-fluoro-
- SCHEMBL478595
- AC-5829
- CCG-256523
- AKOS015890041
- HY-79288
- P10141
- EN300-3365338
- 114873-01-7
- J-519905
- CS-0011430
- J-300401
- N-{[(1,1-dimethylethyl)oxy]carbonyl}-3-fluoro-L-phenylalanine
- MFCD00672522
- N-TERT-BUTOXYCARBONYL-L-3-FLUORO PHENYLALANINE
- AKOS015836531
- (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid
- Boc-Phe(3-F)-OH, >=98.0% (TLC)
- N-alpha-t-Butyloxycarbonyl-L-3-fluorophenylalanine (Boc-L-Phe(3-F)-OH)
- PS-7208
- B4367
- (2S)-2-{[(Tert-Butoxy)Carbonyl]Amino}-3-(3-Fluorophenyl)Propanoic Acid
- FPCCREICRYPTTL-NSHDSACASA-N
- (S)-2-(TERT-BUTOXYCARBONYLAMINO)-3-(3-FLUOROPHENYL)PROPANOIC ACID
-
- MDL: MFCD00672522
- Inchi: 1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
- InChI Key: FPCCREICRYPTTL-NSHDSACASA-N
- SMILES: FC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 283.12200
- Monoisotopic Mass: 283.122
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 348
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: -1
- XLogP3: 3.3
- Topological Polar Surface Area: 78.5
Experimental Properties
- Color/Form: Not available
- Density: 1.1918 (estimate)
- Melting Point: 80.0 to 84.0 deg-C
- Boiling Point: 425°C at 760 mmHg
- Flash Point: 210.8°C
- Refractive Index: 1.517
- PSA: 75.63000
- LogP: 2.73700
- Optical Activity: [α]20/D +6.5±1°, c = 1% in methanol
- Solubility: Not available
(2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Safety Term:S24/25
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
(2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid Pricemore >>
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(2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid Suppliers
(2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid
Compound CAS No. 114873-01-7: (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic Acid
The compound (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid, identified by the CAS registry number 114873-01-7, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is characterized by its chiral center at the second carbon atom, which is substituted with a tert-butoxycarbonyl (Boc) group and an amino group, along with a fluorophenyl substituent at the third carbon atom. The presence of these functional groups makes it a versatile building block for various chemical transformations and applications.
Recent advancements in stereochemistry and asymmetric synthesis have highlighted the importance of this compound as a key intermediate in the synthesis of bioactive molecules. The Boc group, a well-known protecting group for amines, plays a crucial role in controlling the reactivity and selectivity during multi-step synthesis. The fluorophenyl group introduces electronic and steric effects, which are essential for tuning the physicochemical properties of the molecule. These features make (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid an attractive candidate for exploring its potential in drug discovery and development.
One of the most promising applications of this compound lies in its use as a precursor for peptide synthesis. The Boc group is widely employed in solid-phase peptide synthesis (SPPS), where it serves as an effective protecting group for amino acids. The fluorophenyl substituent can be further modified to introduce diverse functionalities, enabling the creation of complex peptide structures with tailored biological activities. Recent studies have demonstrated that derivatives of this compound exhibit potential anti-inflammatory and anticancer properties, underscoring its value in therapeutic research.
In addition to its role in peptide synthesis, (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid has been explored as a chiral catalyst in asymmetric catalysis. The chiral center at the second carbon atom provides a platform for enantioselective reactions, which are critical in the production of enantiomerically pure compounds. Researchers have reported successful applications of this compound in organocatalytic reactions, where it facilitates the formation of complex stereochemical motifs with high enantioselectivity.
The synthesis of this compound involves a series of well-established organic reactions, including nucleophilic substitutions, reductions, and oxidations. The use of chiral auxiliary groups and stereoselective reactions ensures the formation of the desired enantiomer with high purity and yield. Recent advancements in catalytic asymmetric hydrogenation have further improved the efficiency and scalability of its synthesis, making it more accessible for large-scale applications.
From an environmental standpoint, the development of sustainable synthetic routes for (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid has gained significant attention. Researchers are exploring green chemistry approaches, such as using renewable feedstocks and minimizing waste generation, to reduce the environmental footprint of its production. These efforts align with global initiatives to promote sustainable practices in chemical manufacturing.
In conclusion, (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid, CAS No. 114873-01-7, is a multifaceted compound with diverse applications in organic chemistry and pharmaceutical research. Its unique structure, combined with recent advancements in synthetic methodologies and asymmetric catalysis, positions it as a valuable tool for developing innovative therapeutic agents and bioactive molecules. Continued research into its properties and applications is expected to unlock further potential uses in various scientific domains.
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